molecular formula C16H23NO3 B182207 Tert-butyl 4-phenoxypiperidine-1-carboxylate CAS No. 155989-69-8

Tert-butyl 4-phenoxypiperidine-1-carboxylate

Cat. No. B182207
Key on ui cas rn: 155989-69-8
M. Wt: 277.36 g/mol
InChI Key: DEHLPJBINLOQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05936089

Procedure details

To a solution of 403 mg (2.0 mmol) of N-tert-butoxycarbonyl-4-hydroxypiperidine, 188 mg (2.0 mmol) of phenol, and 525 mg (2.0 mmol) of triphenylphosphine in 50 mL of THF was added 0.315 mL of diethylazodicarboxylate. The resulting solution was stirred at room temperature for 2 days. Concentration in vacuo and purification via silica gel chromatography (10:1 hexane-EtOAc) provided 366 mg of the title compound as a colorless oil.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
0.315 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15]1(O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
403 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
188 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
525 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethylazodicarboxylate
Quantity
0.315 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
in vacuo and purification via silica gel chromatography (10:1 hexane-EtOAc)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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